Kinase Selectivity Profiling: 905765-10-8 vs. Des-ethoxy and Des-methyl Analogs
NOTE: After exhaustive searching of primary research papers, patent examples, and authoritative databases, no publicly available quantitative head-to-head biological data have been found for this precise compound. The closest patent family (US2015/0057285 A1) discloses broad generic claims for benzyl-substituted triazine derivatives as protein kinase modulators but lacks specific IC₅₀ values for the 2‑methoxy‑5‑methylphenyl analog [1]. Consequently, this evidence must be explicitly tagged as Class‑level inference.
| Evidence Dimension | Kinase inhibition (e.g., p38α, JNK1) |
|---|---|
| Target Compound Data | Not available; no primary data identified after exclusion of prohibited sources. |
| Comparator Or Baseline | Close analogs with 3-(o-tolylamino) or 3-(2‑ethoxyanilino) substitution (US2015/0057285 A1). |
| Quantified Difference | Cannot be calculated. |
| Conditions | Not applicable. |
Why This Matters
In the absence of direct quantitative data, the class‑level kinase modulation activity highlights the scaffold's potential for selective targeting, but procurement decisions require experimental validation.
- [1] US Patent US2015/0057285 A1 – Benzyl substituted triazine derivatives and their therapeutical applications. NantBioScience, Inc. Published 2015-02-26. View Source
